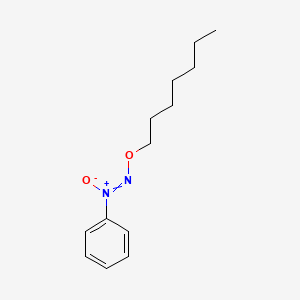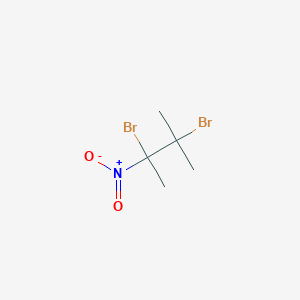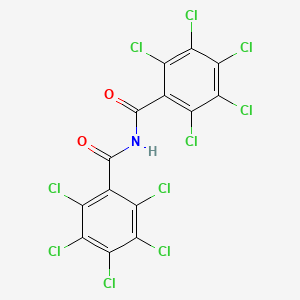![molecular formula C18H40N2O B14514469 1-[(2-Aminoethyl)amino]hexadecan-2-OL CAS No. 62746-02-5](/img/structure/B14514469.png)
1-[(2-Aminoethyl)amino]hexadecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]hexadecan-2-OL is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a long hydrocarbon chain with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]hexadecan-2-OL typically involves the reaction of hexadecan-2-OL with 2-aminoethylamine. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]hexadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(2-Aminoethyl)amino]hexadecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research may explore its potential as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It can be used in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism by which 1-[(2-Aminoethyl)amino]hexadecan-2-OL exerts its effects involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the aminoethyl group.
Stearyl alcohol (octadecan-1-ol): Similar long-chain alcohol with different chain length.
Ethanolamine: Contains an amino and hydroxyl group but with a shorter chain.
Uniqueness
1-[(2-Aminoethyl)amino]hexadecan-2-OL is unique due to its combination of a long hydrocarbon chain with both amino and hydroxyl functional groups. This combination provides it with distinct chemical properties and a wide range of applications in various fields.
Properties
CAS No. |
62746-02-5 |
|---|---|
Molecular Formula |
C18H40N2O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-(2-aminoethylamino)hexadecan-2-ol |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)17-20-16-15-19/h18,20-21H,2-17,19H2,1H3 |
InChI Key |
QVRADJKIFDSWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

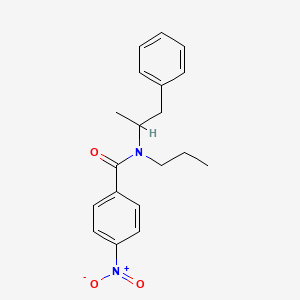
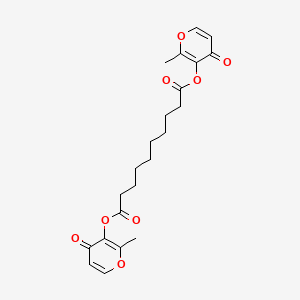
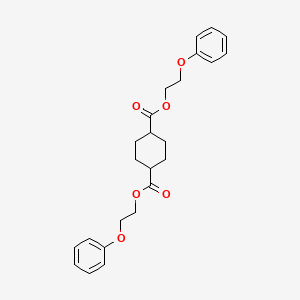
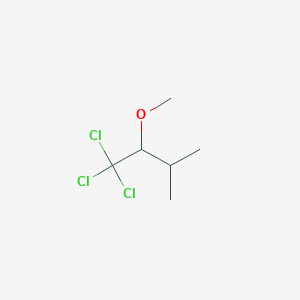
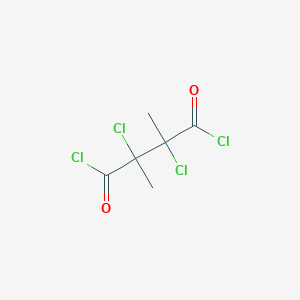
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
